molecular formula C12H16Br2O B14730117 2,6-Bis(bromomethyl)-4-tert-butylphenol CAS No. 5011-36-9

2,6-Bis(bromomethyl)-4-tert-butylphenol

Cat. No.: B14730117
CAS No.: 5011-36-9
M. Wt: 336.06 g/mol
InChI Key: MWQHUBSMHIOWDH-UHFFFAOYSA-N
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Description

2,6-Bis(bromomethyl)-4-tert-butylphenol is an organic compound that features a phenol ring substituted with two bromomethyl groups at the 2 and 6 positions and a tert-butyl group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(bromomethyl)-4-tert-butylphenol typically involves the bromination of 2,6-dimethyl-4-tert-butylphenol. The reaction is carried out using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is conducted in a solvent like carbon tetrachloride (CCl4) under reflux conditions to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality material suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(bromomethyl)-4-tert-butylphenol undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The bromomethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like LiAlH4 or sodium borohydride (NaBH4) in ether solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenols with various functional groups.

    Oxidation: Formation of quinones or other oxidized phenolic compounds.

    Reduction: Formation of 2,6-dimethyl-4-tert-butylphenol.

Scientific Research Applications

2,6-Bis(bromomethyl)-4-tert-butylphenol has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Materials Science: Utilized in the preparation of polymers and advanced materials with specific properties.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

    Medicinal Chemistry: Explored for its potential use in drug development and as a building block for pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,6-Bis(bromomethyl)-4-tert-butylphenol involves its ability to undergo nucleophilic substitution reactions, which allows it to interact with various molecular targets. The bromomethyl groups act as electrophilic centers, making the compound reactive towards nucleophiles. This reactivity can be harnessed in the modification of biomolecules or the synthesis of complex organic structures.

Comparison with Similar Compounds

Similar Compounds

    2,6-Bis(bromomethyl)naphthalene: Similar structure with a naphthalene ring instead of a phenol ring.

    2,6-Bis(bromomethyl)pyridine: Contains a pyridine ring, offering different electronic properties.

    2,6-Dibromomethyl-4-methylphenol: Lacks the tert-butyl group, affecting its steric and electronic properties.

Uniqueness

2,6-Bis(bromomethyl)-4-tert-butylphenol is unique due to the presence of both bromomethyl and tert-butyl groups, which confer distinct steric and electronic characteristics. These features make it a valuable compound in organic synthesis and materials science, offering versatility in various chemical transformations and applications.

Properties

CAS No.

5011-36-9

Molecular Formula

C12H16Br2O

Molecular Weight

336.06 g/mol

IUPAC Name

2,6-bis(bromomethyl)-4-tert-butylphenol

InChI

InChI=1S/C12H16Br2O/c1-12(2,3)10-4-8(6-13)11(15)9(5-10)7-14/h4-5,15H,6-7H2,1-3H3

InChI Key

MWQHUBSMHIOWDH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)CBr)O)CBr

Origin of Product

United States

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